molecular formula C11H15N3O2 B13908278 Methyl 5-(piperazin-1-yl)nicotinate

Methyl 5-(piperazin-1-yl)nicotinate

Cat. No.: B13908278
M. Wt: 221.26 g/mol
InChI Key: VYPMWGWZYNXXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester is a chemical compound that features a piperazine ring attached to a pyridinecarboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester typically involves the reaction of 3-pyridinecarboxylic acid with piperazine in the presence of a suitable esterification agent. One common method is to use methyl chloroformate as the esterification agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridinecarboxylic acid methyl ester moiety can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid, 6-fluoro-5-(1-piperazinyl)-, methyl ester
  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester

Uniqueness

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester is unique due to its specific combination of a piperazine ring and a pyridinecarboxylic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 5-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-6-10(8-13-7-9)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3

InChI Key

VYPMWGWZYNXXLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.